Tetrahydrocortisona

Descripción general

Descripción

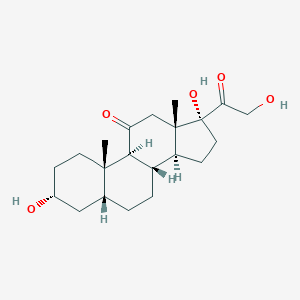

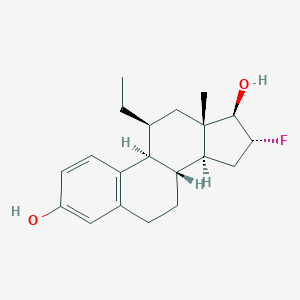

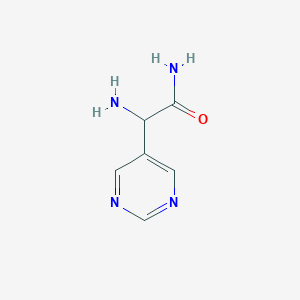

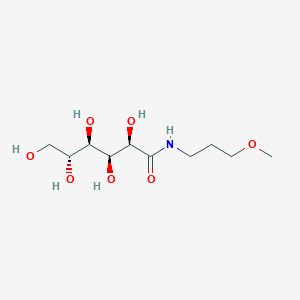

- La tetrahidrocorteisona (THC) es un metabolito inactivo de la cortisona.

- Su nombre sistemático IUPAC es 3α,17α,21-trihidroxi-5β-pregnano-11,20-diona .

- Está estrechamente relacionada con el cortisol y la cortisona, los cuales desempeñan funciones esenciales en la respuesta al estrés del cuerpo y la regulación inmunitaria.

Aplicaciones Científicas De Investigación

Medicina Clínica:

Farmacología y Endocrinología:

Pruebas Diagnósticas:

Mecanismo De Acción

- El THC en sí mismo es inactivo, pero su precursor, la cortisona, juega un papel crucial.

- La cortisona se convierte en cortisol (forma activa) por 11β-HSD tipo 1 en tejidos como el hígado.

- El cortisol regula el metabolismo, las respuestas inmunitarias y la adaptación al estrés al unirse a los receptores de glucocorticoides.

Análisis Bioquímico

Biochemical Properties

Tetrahydrocortisone interacts with several enzymes, proteins, and other biomolecules. It is a product of the interconversion of cortisol and cortisone by 11β-Hydroxysteroid dehydrogenases (11β-HSDs) and forms part of the A-ring reduced metabolites .

Cellular Effects

Tetrahydrocortisone has been found to influence the secondary structure of proteins such as apolipoprotein A-I . Changes in protein structure can lead to significant alterations in the acceptor and regulatory properties of the protein .

Molecular Mechanism

The molecular mechanism of Tetrahydrocortisone involves its interaction with various biomolecules. For instance, it acts as a negative allosteric modulator of the GABA A receptor, similar to pregnenolone sulfate .

Metabolic Pathways

Tetrahydrocortisone is involved in the metabolic pathways of cortisol and cortisone. It is a product of the interconversion of these compounds by 11β-Hydroxysteroid dehydrogenases (11β-HSDs) .

Métodos De Preparación

- El THC se produce principalmente como un metabolito en el cuerpo, en lugar de sintetizarse directamente.

- Las rutas sintéticas para el THC no se informan comúnmente, ya que se forma principalmente a través de reacciones enzimáticas in vivo.

Análisis De Reacciones Químicas

- El THC no experimenta reacciones químicas significativas en el laboratorio debido a su origen metabólico.

- es esencial comprender su precursor, la cortisona, que se puede convertir en THC en el cuerpo.

- La cortisona se puede reducir a THC mediante la acción de las enzimas 11β-hidroxiesteroide deshidrogenasa (11β-HSD).

Comparación Con Compuestos Similares

Tetrahidrocortisol (THF):

Cortisol y Cortisona:

Propiedades

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGWGHVTLUBCEM-ZIZPXRJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878591 | |

| Record name | Tetrahydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-05-4 | |

| Record name | Tetrahydrocortisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrocortisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROCORTISONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,17,21-trihydroxy-5-β-pregnane-11,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROCORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HF9TM2D15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of cortisol involving tetrahydrocortisone?

A1: Cortisol is metabolized in the liver through a series of enzymatic reactions. A key pathway involves the conversion of cortisol to cortisone by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Both cortisol and cortisone then undergo A-ring reduction by 5α and 5β-reductases, resulting in the formation of tetrahydrocortisol (THF), allo-tetrahydrocortisol (aTHF), tetrahydrocortisone (THE), and allo-tetrahydrocortisone (aTHE), respectively. [, ]

Q2: How does the activity of tetrahydrocortisone differ from cortisol?

A2: Tetrahydrocortisone, unlike cortisol, exhibits minimal glucocorticoid or mineralocorticoid activity. [] This difference arises from structural modifications during metabolism, impacting its binding affinity to steroid receptors.

Q3: Can tetrahydrocortisone be further metabolized?

A3: Yes, tetrahydrocortisone can be further metabolized. Studies using radiolabeled tetrahydrocortisone administered intravenously revealed that the primary metabolic product is β-cortolone, representing 12-31% of the glucosiduronate fraction in urine. []

Q4: Does the route of administration affect the metabolic fate of tetrahydrocortisone?

A4: While the primary metabolic pathway remains consistent, the route of administration can influence the rate and extent of metabolism. For instance, intravenous administration of radiolabeled tetrahydrocortisone leads to rapid urinary excretion primarily as tetrahydrocortisone and β-cortolone, while endogenous production may involve a more complex pattern influenced by factors like liver function and enzyme activity. []

Q5: How is the urinary tetrahydrocortisol/tetrahydrocortisone (THF/THE) ratio used clinically?

A5: The THF/THE ratio in urine serves as a sensitive indicator of 11β-HSD2 activity. Elevated ratios suggest decreased conversion of cortisol to cortisone, potentially leading to conditions like apparent mineralocorticoid excess (AME) characterized by hypertension, hypokalemia, and suppressed renin-angiotensin-aldosterone system activity. [, , , ]

Q6: Are there other clinical conditions where the THF/THE ratio is altered?

A6: Yes, altered THF/THE ratios are also observed in:

- Cushing's syndrome: Patients exhibit increased THF/THE ratios, particularly those with ectopic ACTH syndrome, suggesting defective 11β-HSD activity and contributing to mineralocorticoid excess. []

- Liver cirrhosis: Patients demonstrate decreased THF levels and increased cortolone levels, indicative of altered cortisol metabolism and potential intrahepatic cholestasis. []

- Preterm infants: Elevated urinary THF/THE ratios within 24 hours of birth have been associated with increased risk of complications like hypotension requiring hydrocortisone treatment, indicating potential adrenal insufficiency and altered 11β-HSD activity. []

Q7: Can tetrahydrocortisone levels themselves be used as a diagnostic marker?

A7: While the THF/THE ratio is more commonly used, altered tetrahydrocortisone levels have been observed in certain conditions:

- Male newborns: Newborns exhibit a significantly higher ratio of tetrahydrocortisone to tetrahydrocortisol compared to adults, suggesting differences in cortisol metabolism early in life. []

- Anorexia nervosa: Despite elevated cortisol levels, urinary excretion rates of tetrahydrocortisone, along with other glucocorticoid metabolites, remain similar to healthy individuals, indicating no major defect in tetrahydrocortisone metabolism. []

Q8: What analytical methods are commonly employed to measure tetrahydrocortisone levels?

A8: Two main techniques are used:

- Gas chromatography-mass spectrometry (GC-MS): This highly sensitive and specific method requires derivatization of tetrahydrocortisone for analysis and is considered the gold standard for steroid hormone measurement. [, , ]

- Liquid chromatography-mass spectrometry (LC-MS/MS): This technique offers a potentially faster and simpler alternative to GC-MS, eliminating the need for derivatization. It has shown good correlation with GC-MS for measuring tetrahydrocortisone and related metabolites in urine. [, , ]

Q9: What are the advantages and limitations of LC-MS/MS compared to GC-MS for measuring tetrahydrocortisone?

A9:

Q10: Are there other analytical techniques for measuring tetrahydrocortisone?

A10: Besides GC-MS and LC-MS/MS, radioimmunoassay (RIA) has been used to measure tetrahydrocortisone glucuronide in urine. While less common now due to the advancement of mass spectrometry techniques, RIA played a significant role in earlier studies investigating cortisol metabolism. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)

![(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B135482.png)